molecular formula C17H17NO3 B11997426 4-Nitro-1,3-diphenylpentan-1-one CAS No. 6277-76-5

4-Nitro-1,3-diphenylpentan-1-one

Cat. No.: B11997426
CAS No.: 6277-76-5
M. Wt: 283.32 g/mol
InChI Key: ZISZMLQGFYEQMF-UHFFFAOYSA-N
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Description

4-Nitro-1,3-diphenylpentan-1-one is an organic compound with the molecular formula C17H17NO3. It is characterized by the presence of a nitro group (-NO2) and two phenyl groups attached to a pentanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1,3-diphenylpentan-1-one typically involves the nitration of 1,3-diphenylpentan-1-one. The reaction is carried out using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1,3-diphenylpentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

4-Nitro-1,3-diphenylpentan-1-one serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including Michael additions and nucleophilic substitutions.

Michael Addition Reactions

The compound can act as a Michael acceptor due to the presence of the electron-withdrawing nitro group. This property facilitates its reaction with nucleophiles, such as thiols and amines, leading to the formation of diverse products. For instance, reactions involving 2-aminothiophenol yield a mixture of regioisomers, demonstrating the compound's versatility in generating complex molecules .

Synthesis of Chalcone Derivatives

This compound has been utilized to synthesize chalcone derivatives through Claisen-Schmidt condensation reactions. These derivatives are valuable for their biological activities and serve as precursors for further modifications .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit anti-cancer properties and may be effective against inflammatory diseases.

Anti-Cancer Activity

Studies have demonstrated that compounds related to this compound possess cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . For example, specific derivatives have shown promise in treating breast cancer by targeting key signaling pathways involved in tumor growth.

Anti-Inflammatory Properties

In addition to anti-cancer activity, certain derivatives have been investigated for their anti-inflammatory effects. They appear to modulate inflammatory mediators and may provide therapeutic benefits in conditions such as arthritis .

Catalytic Applications

This compound also plays a role as a catalyst or catalyst precursor in various chemical transformations.

Catalysis in Organic Reactions

The compound can enhance reaction rates and selectivity in organic transformations when used as a catalyst. Its ability to stabilize transition states makes it suitable for applications in asymmetric synthesis and other catalytic processes .

Case Studies

Study Findings
Michael Addition with ThiolsYielded an 85/15 mixture of 1.4- and 1.3-addition products when reacting with 2-aminothiophenol .
Synthesis of Chalcone DerivativesSuccessful synthesis through Claisen-Schmidt condensation; derivatives showed significant biological activity .
Anti-Cancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines; induced apoptosis through specific pathways .

Mechanism of Action

The mechanism of action of 4-Nitro-1,3-diphenylpentan-1-one involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 4-Nitro-1,3-diphenylpentan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity. Compared to its analogs, it exhibits different reactivity patterns in oxidation and reduction reactions, making it a valuable compound for specific synthetic applications .

Biological Activity

4-Nitro-1,3-diphenylpentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and two phenyl rings attached to a pentanone backbone. The molecular formula is C19H19N1O2C_{19}H_{19}N_{1}O_{2}, and its structure can influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Nitro Group Reactivity : The nitro group can participate in redox reactions, leading to the generation of reactive nitrogen species (RNS) that may modify cellular pathways and enzyme activities.
  • Hydrophobic Interactions : The phenyl groups facilitate interactions with hydrophobic regions of proteins, potentially altering their conformation and function.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through:

  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cell death mechanisms .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was tested in various concentrations, revealing significant inhibition at lower doses compared to conventional antibiotics .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound. The results indicated that treatment with this compound led to a reduction in cell viability in MCF-7 cells by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Properties

CAS No.

6277-76-5

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-nitro-1,3-diphenylpentan-1-one

InChI

InChI=1S/C17H17NO3/c1-13(18(20)21)16(14-8-4-2-5-9-14)12-17(19)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3

InChI Key

ZISZMLQGFYEQMF-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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